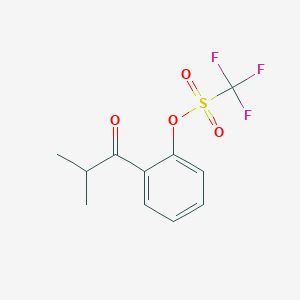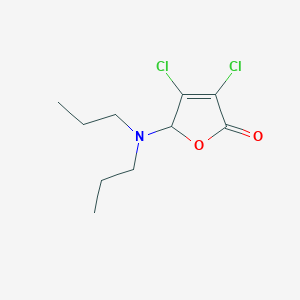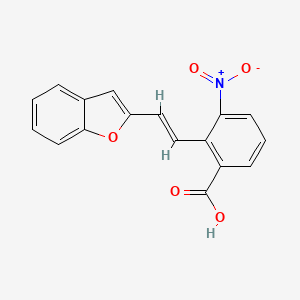![molecular formula C23H32O4 B15168751 2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] CAS No. 616227-59-9](/img/structure/B15168751.png)
2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] is a chemical compound known for its unique structure and properties It is a bisphenol derivative, characterized by the presence of two phenolic groups connected by a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] typically involves the reaction of 4-(2-hydroxyethyl)-6-(propan-2-yl)phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two phenolic units. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s phenolic structure makes it a potential antioxidant, which can be explored for biological applications.
Medicine: Its antioxidant properties may have therapeutic potential in preventing oxidative stress-related diseases.
Industry: It is used in the production of polymers and resins, where it acts as a stabilizer and enhances material properties.
Wirkmechanismus
The mechanism by which 2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] exerts its effects is primarily through its phenolic groups. These groups can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The compound may also interact with various molecular targets and pathways involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol]
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
Uniqueness
Compared to similar compounds, 2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] is unique due to its specific substitution pattern and the presence of hydroxyethyl groups
Eigenschaften
CAS-Nummer |
616227-59-9 |
|---|---|
Molekularformel |
C23H32O4 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
4-(2-hydroxyethyl)-2-[[2-hydroxy-5-(2-hydroxyethyl)-3-propan-2-ylphenyl]methyl]-6-propan-2-ylphenol |
InChI |
InChI=1S/C23H32O4/c1-14(2)20-11-16(5-7-24)9-18(22(20)26)13-19-10-17(6-8-25)12-21(15(3)4)23(19)27/h9-12,14-15,24-27H,5-8,13H2,1-4H3 |
InChI-Schlüssel |
GPXZVOUOZUFEMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)CCO)C(C)C)O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)
![6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid](/img/structure/B15168683.png)

![2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-](/img/structure/B15168691.png)



![2-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15168715.png)
![6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B15168720.png)


![3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione](/img/structure/B15168754.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B15168761.png)

